1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea 1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 1421455-81-3
VCID: VC11913368
InChI: InChI=1S/C19H20FN7O/c1-13-24-17(12-18(25-13)27-16-7-2-3-8-21-16)22-9-10-23-19(28)26-15-6-4-5-14(20)11-15/h2-8,11-12H,9-10H2,1H3,(H2,23,26,28)(H2,21,22,24,25,27)
SMILES: CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C19H20FN7O
Molecular Weight: 381.4 g/mol

1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea

CAS No.: 1421455-81-3

Cat. No.: VC11913368

Molecular Formula: C19H20FN7O

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

1-(3-fluorophenyl)-3-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea - 1421455-81-3

Specification

CAS No. 1421455-81-3
Molecular Formula C19H20FN7O
Molecular Weight 381.4 g/mol
IUPAC Name 1-(3-fluorophenyl)-3-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea
Standard InChI InChI=1S/C19H20FN7O/c1-13-24-17(12-18(25-13)27-16-7-2-3-8-21-16)22-9-10-23-19(28)26-15-6-4-5-14(20)11-15/h2-8,11-12H,9-10H2,1H3,(H2,23,26,28)(H2,21,22,24,25,27)
Standard InChI Key IUFNONHNSRYJQT-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC(=CC=C3)F
Canonical SMILES CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC(=CC=C3)F

Introduction

Structural and Molecular Features

Chemical Identity

The compound has the molecular formula C₁₉H₂₀FN₇O and a molecular weight of 381.4 g/mol. Its IUPAC name reflects three key components:

  • 3-Fluorophenyl group: Enhances bioavailability through lipophilicity and metabolic stability.

  • Pyrimidinyl-pyridinyl core: A bicyclic system enabling π-π stacking and hydrogen bonding with biological targets .

  • Urea linker: Facilitates hydrogen bond interactions with catalytic residues in kinases .

The SMILES string CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC(=CC=C3)F confirms the spatial arrangement.

Electronic and Steric Properties

  • LogP: Estimated at 2.5 (PubChem), indicating moderate lipophilicity .

  • Hydrogen bond donors/acceptors: 4/6, supporting interactions with polar residues.

  • Torsional flexibility: The ethylenediamine bridge between urea and pyrimidine allows conformational adaptation .

Synthetic Pathways and Optimization

Key Synthesis Routes

The compound is synthesized via multi-step reactions, often employing carbodiimide-based coupling (Table 1).

Table 1: Representative Synthesis Methods

StepReagents/ConditionsYieldKey IntermediateReference
1N-(4-cyanophenyl)glycine + CDI in isopropyl acetate90%Urea precursor
2Cyclization with acetic acid reflux95%Benzimidazole core
3Purification via ethanol recrystallization85–95%Final product

Challenges and Solutions

  • Low solubility: Addressed using polar aprotic solvents (DMF, DMSO) during coupling .

  • Byproduct formation: Mitigated via temperature-controlled cyclization (100°C for 2–3 hours) .

Biological Relevance and Mechanisms

Kinase Inhibition

The compound inhibits fibroblast growth factor receptors (FGFRs) and related tyrosine kinases through:

  • Competitive ATP binding: Pyrimidine nitrogen mimics adenine interactions .

  • Allosteric modulation: Urea linker stabilizes inactive kinase conformations .

Table 2: In Vitro Activity of Analogous Urea Derivatives

TargetIC₅₀ (nM)Cell LineReference
FGFR112.4 ± 1.2RT112 (bladder)
FGFR38.9 ± 0.8Ba/F3 (leukemia)
VEGFR2>1,000HUVEC

Anticancer Efficacy

In xenograft models, analogs reduced tumor volume by 62–78% at 50 mg/kg (oral) . Mechanistic studies attribute this to:

  • Apoptosis induction: Caspase-3 activation (3.8-fold vs. control) .

  • Angiogenesis suppression: VEGF secretion inhibited by 44% .

Computational Insights

Molecular Docking

Docking studies (PDB: 4K33) reveal:

  • Pyridinyl-NH forms hydrogen bonds with Asp635 (FGFR1) .

  • Fluorophenyl group engages in hydrophobic interactions with Leu630 .

  • Urea carbonyl coordinates with Mg²⁺ in ATP-binding pocket .

ADMET Predictions

  • Absorption: High permeability (Caco-2 Papp: 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation (major pathway).

  • Toxicity: Low hERG inhibition (IC₅₀ > 10 μM).

Pharmacological Evaluation

Preclinical Data

  • Bioavailability: 58% in rats (10 mg/kg, PO).

  • Half-life: 4.2 hours (mouse plasma).

  • Tumor growth inhibition: 74% at 50 mg/kg/day (21-day study) .

Combination Therapy

Synergy observed with:

  • Cisplatin: Combination index (CI) = 0.42 .

  • Paclitaxel: CI = 0.38 .

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